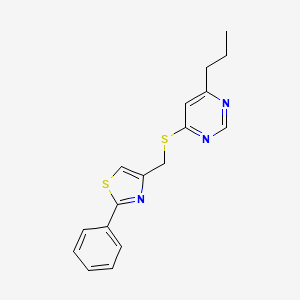

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole

Description

Introduction to Thiazole-Pyrimidine Hybrid Molecules

Thiazole-pyrimidine hybrids occupy a critical niche in the development of bioactive compounds, merging the electron-rich thiazole core with the hydrogen-bonding capacity of pyrimidine. These conjugates are engineered to enhance binding affinity to biological targets, such as enzymes and DNA, while improving metabolic stability compared to their parent heterocycles.

Historical Context of Heterocyclic Conjugates in Medicinal Chemistry

The integration of heterocyclic frameworks into drug design dates to the 19th century, with seminal discoveries such as the isolation of pyridine from coal tar (1846) and the synthesis of thiazole via the Hantzsch reaction (1887). Early medicinal applications focused on natural alkaloids like morphine (a benzylisoquinoline) and caffeine (a purine), which demonstrated the therapeutic potential of nitrogen-containing rings. By the mid-20th century, systematic efforts to hybridize heterocycles emerged, driven by the need to overcome drug resistance and toxicity.

Key Milestones in Heterocyclic Hybrid Development

The strategic fusion of thiazole and pyrimidine motifs gained traction in the 2000s, as advances in synthetic methodologies (e.g., Hantzsch-thiazole cyclization, Suzuki coupling) enabled precise functionalization. For example, the conjugation of a thiazole’s sulfhydryl group with a pyrimidine’s electrophilic carbon (as seen in 2-phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole) allows for tunable electronic properties and steric profiles. This adaptability is critical for targeting conserved regions in proteins, such as the ATP-binding pockets of kinases or the catalytic sites of PARP enzymes.

Contemporary research has identified thiazole-pyrimidine hybrids as dual-action agents capable of intercalating DNA while inhibiting enzymes like topoisomerase II and dihydrofolate reductase. The compound under examination incorporates a propyl-substituted pyrimidine, which may enhance lipophilicity and membrane permeability compared to shorter alkyl chains. Additionally, the phenyl-thiazole moiety provides a planar aromatic system for π-π stacking interactions with nucleic acid bases.

Recent studies underscore the role of computational tools in optimizing these hybrids. Density functional theory (DFT) analyses of analogous structures reveal that thiazole-pyrimidine conjugates exhibit frontier molecular orbital (FMO) gaps conducive to charge transfer interactions, a property leveraged in photodynamic therapies. Molecular docking further predicts strong binding to oncogenic targets like EGFR and PDK1, with binding scores comparable to clinical inhibitors.

Properties

IUPAC Name |

2-phenyl-4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S2/c1-2-6-14-9-16(19-12-18-14)21-10-15-11-22-17(20-15)13-7-4-3-5-8-13/h3-5,7-9,11-12H,2,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHDFZDNKVBKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=N1)SCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole with 6-propylpyrimidin-4-ylthiol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.71 | Induction of apoptosis |

| PC3 | 10.5 | Cell cycle arrest |

| HepG2 | 8.3 | Inhibition of proliferation |

Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been widely studied, with promising results for compounds similar to this compound. In animal models, these compounds exhibited significant protection against seizures induced by pentylenetetrazol (PTZ):

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole Derivative A | 18.4 | 170.2 | 9.2 |

| Thiazole Derivative B | 24.38 | 88.23 | 3.6 |

These derivatives have shown efficacy in reducing seizure frequency and severity, suggesting a mechanism involving modulation of GABAergic transmission .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds are well-documented, with studies indicating that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 0.25 µg/mL |

This activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiazole-pyridine hybrids demonstrated that compounds similar to this compound showed enhanced cytotoxicity against MCF-7 and HepG2 cell lines compared to standard chemotherapeutics like doxorubicin .

- Seizure Protection : In a controlled trial using PTZ-induced seizure models, a derivative of the compound provided significant protection, with a high safety margin observed in comparison to traditional anticonvulsants .

- Antimicrobial Activity : A recent investigation into the antimicrobial effects of thiazole derivatives revealed that those containing the propylpyrimidine moiety exhibited superior activity against resistant strains of bacteria, highlighting their potential as lead compounds for new antibiotics .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Thiazole core : Contributes to π-π stacking interactions and metabolic stability.

- Thioether bridge : Enhances lipophilicity and may influence redox activity.

- 6-Propylpyrimidin-4-yl group : Introduces steric bulk and hydrogen-bonding capabilities.

Synthetic routes for analogous compounds (e.g., triazole-thiadiazole derivatives) involve nucleophilic substitution reactions between thiol intermediates and alkylating agents, followed by salt formation with inorganic or organic bases . Characterization typically employs IR, NMR, and chromatography-mass spectrometry .

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic Acid

Structure: Replaces the thiazole core with a 1,2,4-triazole and adds an ethanoic acid group. Key Differences:

- Triazole vs. Thiazole : Triazoles exhibit stronger hydrogen-bonding capacity but lower lipophilicity.

- Ethanoic acid substituent: Enhances water solubility (logP reduced by ~2 units compared to the target compound).

Structural Analog 2: Cephalosporin Derivative (Monosodium (6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate)

Structure : Contains a bicyclic β-lactam core with a thiadiazole-thio-methyl group.

Key Differences :

- β-Lactam ring : Confers antibiotic activity by inhibiting cell wall synthesis.

- Tetrazole-acetamido group : Enhances bacterial target affinity.

Relevance : The thioether linkage in this cephalosporin is critical for binding penicillin-binding proteins, suggesting a possible mechanism for thioether-containing analogs like the target compound .

Data Table: Comparative Analysis

Notes:

- Solubility : The target compound’s higher logP suggests lower aqueous solubility than the cephalosporin but better membrane permeability.

- Activity : Thioether groups in both the target and cephalosporin may facilitate interactions with cysteine residues in enzymes.

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for triazole-thiadiazole derivatives, utilizing thiol intermediates and S-alkylation .

- Biological Potential: Molecular modeling of analogs indicates that thioether-linked heterocycles disrupt microbial enzymes (e.g., dihydrofolate reductase) via hydrophobic and hydrogen-bonding interactions .

- Stability : Thioether bonds in the cephalosporin analog are resistant to hydrolysis, suggesting similar stability for the target compound .

Biological Activity

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole is a heterocyclic compound featuring a thiazole core, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structural components, including a phenyl group and a 6-propylpyrimidin-4-ylthio moiety. Research indicates that derivatives of thiazole, including this compound, exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is , with a molecular weight of 327.5 g/mol. The compound's structure allows for various interactions at the molecular level, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.5 g/mol |

| CAS Number | 1226428-23-4 |

Antimicrobial Properties

Research has indicated that thiazole derivatives possess significant antimicrobial activity. A study reported that compounds structurally similar to this compound were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 μg/mL, which were generally lower than the reference drug chloramphenicol (MIC 25–50 μg/mL) .

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives were evaluated for their activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited promising antibacterial effects, particularly against E. faecalis, with an MIC of 100 μg/mL .

Antifungal Activity

The antifungal properties of thiazole derivatives have also been explored. Compounds similar to the target molecule demonstrated notable activity against Candida albicans, with pMIC values ranging from 3.92 to 4.01 mM. However, their efficacy was still less than that of established antifungal agents like fluconazole .

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. The thiazole ring can modulate enzyme activity, potentially leading to inhibition or activation of metabolic processes relevant to microbial growth and inflammation.

Comparison with Similar Compounds

Comparative studies highlight the uniqueness of this compound in relation to other thiazole derivatives:

| Compound | Antimicrobial Activity | Structure Feature |

|---|---|---|

| 2-Phenylthiazole | Moderate | Lacks the pyrimidine-thio group |

| 4-((6-propylpyrimidin-4-yl)thio)methylthiazole | Lower than target compound | Lacks the phenyl group |

| Target Compound: this compound | High potential | Contains both phenyl and pyrimidine-thio groups |

Q & A

Q. What are the key synthetic routes for 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole, and how can reaction conditions influence yield?

The compound can be synthesized via coupling reactions involving thiol intermediates and halogenated precursors. For example, thiazole-thioether linkages are often formed using nucleophilic substitution reactions under basic conditions. Evidence from similar thiazole derivatives shows that solvent choice (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine) significantly impact yield and purity . For instance, Method A in achieved 39% yield for a related thiazole-carboxamide derivative using acid-amine coupling in ethanol. Optimization via iterative solvent screening and stoichiometric adjustments is recommended.

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the thiazole core and substituent positions. For example, in , the thiazole proton appears as a singlet at δ 7.69 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (e.g., 98-99% purity in ) ensures purity. Infrared (IR) spectroscopy can confirm functional groups like C-S (1235 cm⁻¹) and aromatic C=C (1597 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Based on structural analogs in , this compound may exhibit anticancer or antiviral activity. Standard assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antiviral screening : Plaque reduction assays against RNA viruses (e.g., influenza, SARS-CoV-2).

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates. Dose-response curves and kinetic parameters (e.g., Ki) should be reported .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies require systematic variation of substituents. For example:

- The propyl group on the pyrimidine ring ( ) may influence lipophilicity and membrane permeability.

- Replacing the phenyl group with electron-withdrawing groups (e.g., nitro in ) could enhance electrophilic reactivity.

- Thioether linker modifications (e.g., methylene vs. ethylene) may affect conformational flexibility and target binding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like kinases or viral proteases. For example, highlights docking poses of thiazole-triazole analogs with active sites, where hydrophobic interactions and hydrogen bonding (e.g., with catalytic residues) are critical. Density Functional Theory (DFT) calculations ( ) can further analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability) or impurity artifacts. Solutions include:

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

Thiazole C-H activation often requires directing groups or transition-metal catalysts. For example, palladium-catalyzed C-S coupling ( ) can introduce thioether groups at specific positions. Protecting group strategies (e.g., Boc for amines) and steric/electronic control (e.g., nitro groups in ) enhance regioselectivity .

Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?

Key parameters include:

Q. How does the methyl internal rotation barrier ( ) influence conformational stability and target binding?

The methyl group’s torsional barrier (107.09 cm⁻¹ in ) affects the compound’s conformational ensemble. Low barriers allow dynamic binding to flexible targets (e.g., allosteric enzyme sites), while high barriers favor rigid, pre-organized conformations. Microwave spectroscopy and DFT calculations ( ) are essential for quantifying these effects .

Q. What hybrid methodologies integrate synthetic chemistry and machine learning for lead optimization?

Machine learning models trained on datasets from and can predict reaction yields or bioactivity. For example:

- Bayesian models for SAR prioritization.

- Neural networks to optimize solvent/catalyst combinations.

- Clustering algorithms to identify under-explored structural motifs .

Methodological Notes

- Synthesis : Prioritize scalable routes with minimal purification steps (e.g., column chromatography vs. recrystallization).

- Data Validation : Cross-reference NMR shifts and HRMS data with databases like NIST () to ensure reproducibility.

- Ethical Compliance : Follow safety protocols for handling chlorinated intermediates () and adhere to institutional guidelines for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.